3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate
Overview
Description
3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C18H14BrClN2O6 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.97238 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis of N(3)‐ and O‐acylmethyl Derivatives of Quinazolinones : Research into the regioselective synthesis of N(3)‐ and O‐acylmethyl derivatives of quinazolinones, including compounds similar to 3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate, has shown the possibility of selectively producing different derivatives based on the choice of solvents and bases. These derivatives have potential applications in the development of novel compounds with specific chemical and physical properties (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).
Synthesis and X-ray Crystallographic Analysis of Quinazolinone Derivatives : The synthesis and structural analysis of quinazolinone derivatives, including those with specific substituents like bromo and chloro groups, have been investigated for their potential as ligands in receptor studies. This research underscores the importance of such compounds in understanding receptor-ligand interactions at a molecular level (Yu et al., 1992).
Biological and Pharmacological Applications
Antiviral and Cytotoxic Activity : The study of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones for their antiviral activity against various viruses, including their cytotoxic effects, highlights the potential of quinazolinone derivatives in developing antiviral agents. These findings are crucial for identifying new therapeutic options for viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antimicrobial Activity : The exploration of quinazolinone derivatives for antimicrobial activity suggests these compounds could serve as bases for developing new antimicrobial agents. This research is particularly relevant in the context of rising antibiotic resistance, indicating the need for novel antimicrobials (Patel & Patel, 2011).
Advanced Synthesis Techniques
Palladium-Catalyzed Synthesis : The development of a palladium-catalyzed four-component carbonylative coupling system for the synthesis of 4(3H)-quinazolinones represents a significant advancement in the field of organic synthesis. This method allows for the efficient and selective synthesis of a wide range of quinazolinone derivatives, showcasing the versatility and potential of these compounds in various scientific applications (He et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-(2-bromo-4-chlorophenoxy)ethyl]quinazolin-4-one;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2.C2H2O4/c17-13-9-11(18)5-6-15(13)22-8-7-20-10-19-14-4-2-1-3-12(14)16(20)21;3-1(4)2(5)6/h1-6,9-10H,7-8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXOQEMISKFEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=C(C=C(C=C3)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.